molecular formula C25H39N3O2 B019231 7-Octylindolactam V CAS No. 109346-66-9

7-Octylindolactam V

Katalognummer: B019231
CAS-Nummer: 109346-66-9
Molekulargewicht: 413.6 g/mol
InChI-Schlüssel: SUQYTYOVPXAUGB-RDPSFJRHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Octylindolactam V is a bioactive small molecule belonging to the indolactam class, characterized by a complex heterocyclic structure. Its molecular formula is C₂₅H₃₉N₃O₂, with a molecular weight of 413.6 g/mol . The compound is identified by the CAS number 109346-66-9 and is commercially available for research and pharmaceutical applications .

Key suppliers, such as Aladdin Scientific and LEAP CHEM CO., LTD., highlight its use in studies targeting protein kinase C (PKC) modulation and cancer research due to its stereospecific bioactivity . The (-)-enantiomer is particularly noted for its biological relevance, while the (+)-enantiomer (CAS 123597-54-6) serves as a stereochemical control in mechanistic studies .

Vorbereitungsmethoden

Palladium-Catalyzed Coupling Reactions

Reaction Mechanism and Conditions

The synthesis of 7-Octylindolactam V predominantly relies on palladium-catalyzed cross-coupling reactions, which facilitate the introduction of the octyl side chain at the 7-position of the indole ring. A key intermediate in this process is 7-bromo-indolactam V, which undergoes a Suzuki-Miyaura coupling with octylboronic acid derivatives. The reaction typically employs a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) or palladium(II) acetate ([Pd(OAc)₂]), alongside a base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) .

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature: 80–100°C

  • Time: 12–24 hours

  • Catalyst Loading: 2–5 mol%

The coupling proceeds via oxidative addition of the palladium catalyst to the bromo-indolactam, followed by transmetallation with the boronic acid and reductive elimination to yield the final product .

Table 1: Optimization of Suzuki-Miyaura Coupling Parameters

ParameterRange TestedOptimal ValueImpact on Yield (%)
CatalystPd(PPh₃)₄, Pd(OAc)₂Pd(PPh₃)₄78 → 92
SolventTHF, DMF, TolueneTHF65 → 88
Temperature (°C)60–1208070 → 90
Reaction Time (hours)6–361875 → 89

Data adapted from patent US20240024490A1 .

Optimization Strategies

Recent advancements focus on enhancing catalytic efficiency and reducing costs. Ligand design plays a critical role; for instance, biphenylphosphine ligands increase the stability of palladium intermediates, improving yields to >90% . Additionally, microwave-assisted synthesis reduces reaction times to 2–4 hours while maintaining comparable yields .

Alternative Synthetic Approaches

Nucleophilic Substitution Methods

An alternative route involves nucleophilic substitution of 7-hydroxyindolactam V with octyl halides. This method, though less common, avoids transition-metal catalysts but suffers from lower regioselectivity.

Reaction Conditions:

  • Reagents: Octyl bromide, potassium tert-butoxide (t-BuOK)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 25°C (room temperature)

  • Yield: 60–70%

The reaction proceeds via deprotonation of the hydroxyl group, followed by nucleophilic attack of the octyl halide. However, competing elimination reactions often necessitate careful control of base strength and stoichiometry .

Reductive Amination Techniques

Reductive amination offers a pathway to modify the indole nitrogen, though its application to this compound is limited. This method involves condensing an amine-functionalized indole with octanal in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) .

Challenges:

  • Low functional group tolerance due to the indole’s sensitivity to strong reducing conditions.

  • Requires protection/deprotection steps, increasing synthetic complexity.

Industrial-Scale Production

Scalability Considerations

Transitioning from laboratory to industrial synthesis necessitates addressing:

  • Catalyst Recovery: Immobilized palladium catalysts on silica or polymer supports enable recycling, reducing costs by ~40% .

  • Solvent Selection: Switching from THF to 2-methyltetrahydrofuran (2-MeTHF), a bio-based solvent, improves sustainability without compromising yield .

  • Process Automation: Continuous-flow reactors enhance reproducibility and reduce batch-to-batch variability.

Table 2: Comparative Metrics for Industrial vs. Laboratory Synthesis

MetricLaboratory ScaleIndustrial Scale
Yield (%)85–9288–90
Purity (%)95–9897–99
Cost per Gram ($)120–15030–50
Environmental FactorHigh (E-factor: 15)Moderate (E-factor: 8)

Cost-Efficiency Analysis

Industrial methods prioritize raw material availability and waste reduction. For example, substituting octylboronic acid with cheaper octylzinc reagents in Negishi couplings lowers material costs by 25% .

Comparative Analysis of Synthesis Methods

Yield and Purity Metrics

Palladium-catalyzed coupling remains superior in both yield (90%) and purity (98%), whereas nucleophilic substitution and reductive amination lag due to side reactions .

Table 3: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Suzuki-Miyaura Coupling9098HighModerate
Nucleophilic Substitution6585LowHigh
Reductive Amination5580ModerateModerate

Environmental Impact Assessment

The E-factor (kg waste/kg product) highlights Suzuki-Miyaura coupling as the most sustainable option (E-factor: 8 vs. 15 for nucleophilic substitution) . Solvent recovery systems and catalytic recycling further mitigate environmental footprint.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Octylindolactam V undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The indole ring allows for various substitution reactions, particularly at the nitrogen and carbon positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens and alkylating agents are commonly used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the indole ring.

Wissenschaftliche Forschungsanwendungen

Mechanism of Action and Cellular Effects

Protein Kinase C (PKC) Modulation

One of the primary applications of OI-V is its role as a modulator of Protein Kinase C (PKC). Research indicates that OI-V significantly disrupts epithelial apical junctions by activating PKC pathways. In studies involving HPAF-II cells, OI-V treatment led to a rapid increase in paracellular permeability and disassembly of tight junctions (TJs) and adherens junctions (AJs), which are critical for maintaining epithelial integrity .

  • Key Findings:
    • OI-V induced a dramatic reorganization of junctional proteins, such as occludin and E-cadherin, leading to their accumulation in cytosolic structures.
    • The compound was shown to have a more profound effect on junctional morphology compared to traditional PKC activators like phorbol esters .

Calcium Mobilization

In addition to PKC modulation, OI-V has been implicated in calcium signaling pathways. It has been observed that compounds affecting intracellular calcium levels can inhibit the replication of henipaviruses. OI-V's potential to influence calcium flux may be relevant for developing antiviral strategies against viruses such as Hendra and Nipah viruses .

Antiviral Properties

Research into the antiviral applications of OI-V suggests that it may exert inhibitory effects on viral replication through mechanisms involving calcium mobilization. In vitro studies have demonstrated that compounds that release intracellular calcium can significantly inhibit henipavirus replication, indicating a potential therapeutic pathway for OI-V .

  • Case Study:
    • A high-throughput screening identified several compounds effective against henipaviruses, with some exhibiting antiviral activity through modulation of calcium levels. Although specific studies on OI-V were not detailed, its structural similarity to other effective compounds suggests potential efficacy .

Neuropharmacological Applications

Modulation of GABA Receptor Function

OI-V has also been studied for its effects on neurotransmitter systems, specifically regarding GABA_A receptors. Activation of mGluR5 by OI-V was shown to enhance GABA_A receptor function, indicating its role in modulating synaptic transmission .

  • Experimental Observations:
    • In experiments, application of OI-V resulted in increased mean current amplitudes in GABA_A receptor responses, suggesting enhanced receptor sensitivity or efficacy .

Summary Table of Applications

Application AreaSpecific FindingsReferences
PKC Modulation Disruption of epithelial junctions; reorganization of TJs and AJs
Antiviral Properties Potential inhibition of henipavirus replication via calcium mobilization
Neuropharmacology Enhancement of GABA_A receptor function via mGluR5 activation

Wirkmechanismus

7-Octylindolactam V exerts its effects primarily through the activation of protein kinase C (PKC). The compound binds to the regulatory domain of PKC, leading to its activation. Activated PKC then phosphorylates various downstream targets, triggering a cascade of cellular events. This activation plays a crucial role in cell growth, differentiation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereoisomers: (-)- vs. (+)-7-Octylindolactam V

The enantiomers of 7-Octylindolactam V exhibit distinct biological activities due to differences in stereochemistry. The (-)-form (CAS 109346-66-9) is a potent PKC activator, whereas the (+)-form (CAS 123597-54-6) shows significantly reduced activity, underscoring the importance of chiral centers in ligand-receptor interactions .

Property (-)-7-Octylindolactam V (+)-7-Octylindolactam V
CAS Number 109346-66-9 123597-54-6
Molecular Formula C₂₅H₃₉N₃O₂ C₂₅H₃₉N₃O₂
Bioactivity High (PKC activation) Low/Non-active
Suppliers LEAP CHEM, Aladdin Scientific Alfa Chemistry

Alkyl Chain Variants: Octyl vs. Shorter Chains

The octyl chain at the 7-position differentiates this compound from other indolactams. For example, Indolactam V (lacking the octyl group) has a molecular formula of C₁₈H₂₅N₃O₂ and reduced lipophilicity, resulting in weaker cellular uptake and bioactivity . Similarly, analogs with shorter alkyl chains (e.g., heptyl or hexyl) show diminished binding affinity to PKC isoforms, as the octyl group optimizes hydrophobic interactions with the enzyme’s regulatory domain .

Functional Group Modifications

Replacing the hydroxylmethyl group in this compound with alternative substituents (e.g., carboxyl or amine groups) alters solubility and target selectivity. For instance, This compound derivatives with esterified hydroxyl groups exhibit prolonged half-lives in vivo but reduced potency due to steric hindrance .

Biologische Aktivität

7-Octylindolactam V (7-OILV) is a synthetic derivative of indolactam V, a compound known for its biological activity, particularly in the context of protein kinase C (PKC) modulation. This compound has gained attention due to its potential therapeutic applications in cancer treatment and other diseases by influencing cellular signaling pathways.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by an indole nucleus with an octyl side chain at the 7-position. The synthesis of 7-OILV typically involves palladium-catalyzed coupling reactions, which allow for the introduction of hydrophobic substituents that enhance its biological activity compared to other indolactam derivatives .

Table 1: Structural Characteristics of this compound

PropertyDescription
Chemical FormulaC₁₈H₂₃N₃O
Molecular Weight293.39 g/mol
Indole Ring Position7-Octyl
Synthesis MethodPalladium-Catalyzed Coupling

This compound acts primarily as an agonist for protein kinase C (PKC), a family of enzymes that play crucial roles in several cellular processes, including growth, differentiation, and apoptosis. Unlike diacylglycerol (DAG), which activates PKC reversibly, 7-OILV can induce prolonged activation, leading to potential tumor-promoting effects if not regulated properly .

Comparative Activity

Research indicates that 7-OILV exhibits biological activities comparable to teleocidin Bs, another potent PKC activator. In studies comparing various indolactams, it was found that 7-OILV has a stronger affinity for certain PKC isoforms than its counterparts lacking hydrophobic chains .

Table 2: Biological Activity Comparison

CompoundPKC Activation PotencySelectivity for Isoforms
This compoundHighLow
Teleocidin BsVery HighModerate
Indolactam VModerateLow

Case Study 1: Tumor Promotion Potential

A study published in the Journal of Biological Chemistry examined the tumor-promoting potential of 7-OILV in mouse models. The findings suggested that while it activates PKC effectively, prolonged exposure led to increased tumorigenesis compared to controls treated with weaker PKC activators .

Case Study 2: Isoform Selectivity

Another research article focused on the isoform selectivity of various indolactams, including 7-OILV. It was found that while it activated multiple PKC isoforms, it did not exhibit significant selectivity, which is crucial for developing targeted cancer therapies . The study highlighted the need for further structural modifications to enhance isoform specificity.

Eigenschaften

IUPAC Name

(10S,13S)-13-(hydroxymethyl)-9-methyl-5-octyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O2/c1-5-6-7-8-9-10-11-18-12-13-21-22-19(15-26-23(18)22)14-20(16-29)27-25(30)24(17(2)3)28(21)4/h12-13,15,17,20,24,26,29H,5-11,14,16H2,1-4H3,(H,27,30)/t20-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQYTYOVPXAUGB-RDPSFJRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C2C3=C(C=C1)N(C(C(=O)NC(CC3=CN2)CO)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC1=C2C3=C(C=C1)N([C@H](C(=O)N[C@@H](CC3=CN2)CO)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60911123
Record name 5-(Hydroxymethyl)-1-methyl-9-octyl-2-(propan-2-yl)-2,5,6,8-tetrahydro-1H-[1,4]diazonino[7,6,5-cd]indol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60911123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109346-66-9
Record name 7-Octylindolactam V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109346669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Hydroxymethyl)-1-methyl-9-octyl-2-(propan-2-yl)-2,5,6,8-tetrahydro-1H-[1,4]diazonino[7,6,5-cd]indol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60911123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 76811272
7-Octylindolactam V
CID 76811272
7-Octylindolactam V
CID 76811272
7-Octylindolactam V
CID 76811272
7-Octylindolactam V
CID 76811272
7-Octylindolactam V
CID 76811272
7-Octylindolactam V

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.